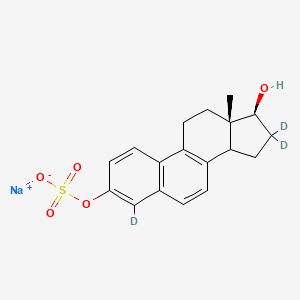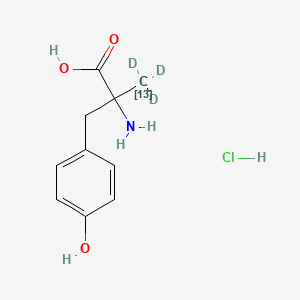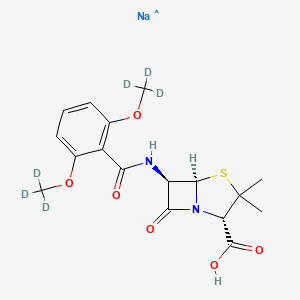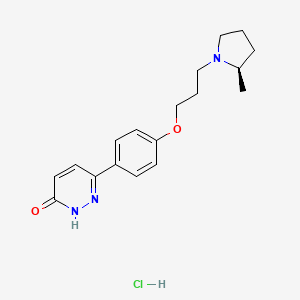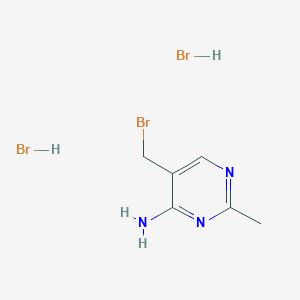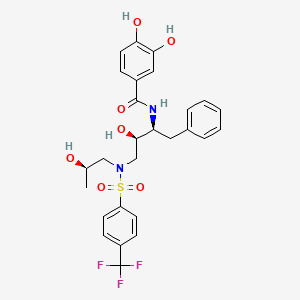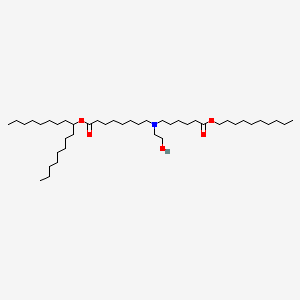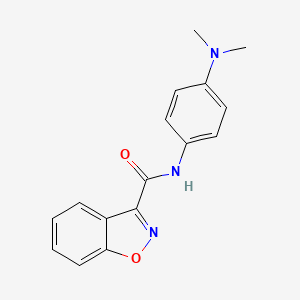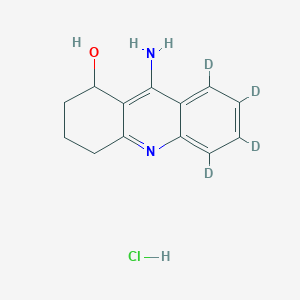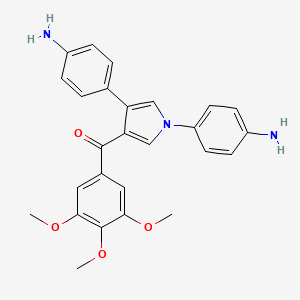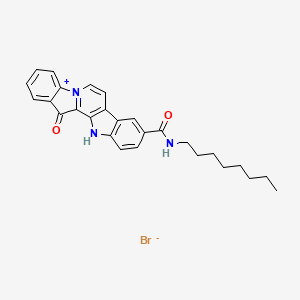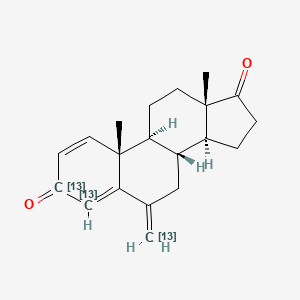
Exemestane-13C3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Exemestane-13C3 is a labeled version of Exemestane, a steroidal aromatase inhibitor used primarily in the treatment of estrogen receptor-positive breast cancer. The compound is labeled with carbon-13 isotopes, which makes it useful in various scientific research applications, particularly in the field of pharmacokinetics and metabolic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Exemestane-13C3 involves the incorporation of carbon-13 isotopes into the Exemestane molecule. The process typically starts with the precursor, rest-4-alkene-3, 17 diketone, which reacts with trialkyl orthoformate under the action of a catalyst to generate enol ether. This enol ether then reacts with N-methylaniline and methanal. The reaction products undergo dehydrogenation under the protection of inert solvents and inert gas to obtain this compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the labeled compound. The use of carbon-13 isotopes requires specialized equipment and handling to maintain the integrity of the labeled atoms throughout the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Exemestane-13C3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert this compound into its active metabolites.
Substitution: Substitution reactions can occur at various positions on the steroidal backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions include various metabolites of this compound, such as 17β-dihydro-Exemestane and its glucuronide conjugates .
Wissenschaftliche Forschungsanwendungen
Exemestane-13C3 is widely used in scientific research due to its labeled carbon-13 isotopes. Some of its applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Exemestane in the body.
Metabolic Studies: Investigating the metabolic pathways and identifying metabolites.
Drug Development: Used as a tracer in drug development to understand the pharmacological profile of new drugs.
Cancer Research: Studying the effects of Exemestane on hormone-dependent breast cancer
Wirkmechanismus
Exemestane-13C3 exerts its effects by irreversibly binding to the active site of the aromatase enzyme, which is responsible for converting androgens to estrogens. By inhibiting this enzyme, this compound reduces the levels of estrogen in the body, thereby inhibiting the growth of estrogen receptor-positive breast cancer cells. The irreversible binding necessitates de novo synthesis of the enzyme to restore its function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anastrozole: A non-steroidal aromatase inhibitor.
Letrozole: Another non-steroidal aromatase inhibitor.
Formestane: A steroidal aromatase inhibitor similar to Exemestane.
Uniqueness
Exemestane-13C3 is unique due to its irreversible binding to the aromatase enzyme and its use of carbon-13 isotopes, which makes it particularly valuable in research applications. Unlike non-steroidal inhibitors like Anastrozole and Letrozole, this compound has a steroidal structure, which contributes to its distinct mechanism of action and metabolic profile .
Eigenschaften
Molekularformel |
C20H24O2 |
|---|---|
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
(8R,9S,10R,13S,14S)-10,13-dimethyl-6-(113C)methylidene-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C20H24O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16H,1,4-5,7,9-10H2,2-3H3/t14-,15-,16-,19+,20-/m0/s1/i1+1,11+1,13+1 |
InChI-Schlüssel |
BFYIZQONLCFLEV-MLLYRXNBSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(=[13CH2])C4=[13CH][13C](=O)C=C[C@]34C |
Kanonische SMILES |
CC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)C=CC34C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[9-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409686.png)
